molecular formula C14H25NO4 B13455745 methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate

methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate

Cat. No.: B13455745
M. Wt: 271.35 g/mol
InChI Key: XAAVTQIOKDWBOA-LLVKDONJSA-N
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Description

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is commonly employed to protect amine functionalities during chemical reactions, allowing for selective transformations without interference from the amine group.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl (4R)-5-methyl-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C14H25NO4/c1-9(2)11(8-10(3)12(16)18-7)15-13(17)19-14(4,5)6/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m1/s1

InChI Key

XAAVTQIOKDWBOA-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate typically involves the protection of an amino acid derivative. One common method is to start with the corresponding amino acid, which is then reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected amino acid ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine.

Scientific Research Applications

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those involving peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection enable the compound to participate in various synthetic pathways without unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate: Similar in structure but uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Methyl (4R)-4-{[(fluorenylmethoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

The uniqueness of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate lies in the stability and ease of removal of the Boc protecting group. The Boc group provides a good balance between stability during synthetic transformations and ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.

Biological Activity

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate, a compound characterized by its unique structure and functional groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 476469-34-8

Synthesis

The synthesis of this compound typically involves the coupling of amino acids with tert-butoxycarbonyl (Boc) protection. The general synthetic route includes:

  • Boc Protection : The amino group is protected using Boc anhydride.
  • Alkylation : The protected amino acid is then subjected to alkylation under basic conditions.
  • Deprotection : Finally, the Boc group is removed to yield the desired compound.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of amino acids modified with Boc groups have shown significant activity against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes. Enzyme inhibition studies are crucial as they can elucidate mechanisms of action for potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in Bioorganic & Medicinal Chemistry Letters reported that similar Boc-protected amino acid derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Table 1 summarizes the antimicrobial efficacy of related compounds:
    Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AS. aureus32 µg/mL
    Compound BE. coli64 µg/mL
    This compoundTBDTBD
  • Enzyme Inhibition :
    • Research has indicated that similar compounds can inhibit proteases involved in various diseases, including cancer and viral infections .
    • A specific case study highlighted the inhibition of serine proteases by Boc-protected derivatives, suggesting potential applications in therapeutic development.

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